molecular formula C13H20N4O3S B2418976 4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine CAS No. 2034290-11-2

4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine

Cat. No.: B2418976
CAS No.: 2034290-11-2
M. Wt: 312.39
InChI Key: LWSRCHZHSDMCDP-UHFFFAOYSA-N
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Description

4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C13H20N4O3S and its molecular weight is 312.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity and Molecular Docking Study

A study by Janakiramudu et al. (2017) synthesized a series of sulfonamides and carbamates starting from the precursor compound 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. These compounds exhibited significant antimicrobial activity against various bacterial strains and fungi, with sulfonamide derivatives showing potent antifungal properties. Molecular docking studies indicated good binding affinities of these compounds to the enzyme topoisomerase II gyrase A, suggesting their mechanism of action might involve inhibition of bacterial DNA gyrase (Janakiramudu et al., 2017).

Chemical Synthesis and Reaction Mechanisms

In another study, Nitta et al. (1985) explored the reactions of polymethylene-substituted 2-isoxazolines with various metal carbonyls, leading to complex molecular transformations. This research provides insights into the chemical behavior of morpholine derivatives under specific conditions, contributing to the understanding of reaction mechanisms involving morpholine derivatives and their potential applications in synthetic organic chemistry (Nitta et al., 1985).

Structural Analyses of Heterocyclic Compounds

Xu et al. (2012) synthesized unsymmetrical 1,2,4,5-tetrazine derivatives incorporating morpholine, confirming their structures through single-crystal X-ray diffraction. These compounds exhibit stabilization through π–π interactions, with potential implications for designing new materials or pharmaceuticals based on heterocyclic scaffolds (Xu et al., 2012).

Enzyme Inhibition and Cytotoxicity Assessment

Ozgun et al. (2019) developed pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors, demonstrating low cytotoxicity and potential for therapeutic applications. This study highlights the utility of morpholine derivatives in the development of new drugs with enzyme inhibitory activity (Ozgun et al., 2019).

Properties

IUPAC Name

4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c18-21(19,15-6-8-20-9-7-15)16-4-5-17-13(10-16)11-2-1-3-12(11)14-17/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSRCHZHSDMCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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